methyl 4-[(5-bromopentyl)oxy]benzoate
Description
Methyl 4-[(5-bromopentyl)oxy]benzoate is a benzoate ester featuring a 5-bromopentyloxy chain at the para position of the benzene ring. Its molecular formula is C₁₃H₁₇BrO₃, with a molecular weight of 301.18 g/mol. The compound is synthesized via alkylation reactions, such as the reaction of methyl 4-hydroxybenzoate derivatives with 5-bromopentyl halides or acetates under basic conditions . For instance, describes its preparation from a sulfamoylbenzoate intermediate and 5-bromopentyl acetate, yielding the product in 62% as an oil, characterized by $ ^1 \text{H-NMR} $ and mass spectrometry .
The bromine atom in the pentyl chain serves as a reactive site for further functionalization, making this compound valuable in medicinal chemistry. It has been investigated as an intermediate in the development of cytosolic phospholipase A2α (cPLA2α) inhibitors, which are relevant in inflammatory diseases .
Properties
CAS No. |
158771-47-2 |
|---|---|
Molecular Formula |
C13H17BrO3 |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
methyl 4-(5-bromopentoxy)benzoate |
InChI |
InChI=1S/C13H17BrO3/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
IZESMFHWBSRQFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCCCBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-bromopentyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 4-hydroxybenzoate is then reacted with 5-bromopentanol under basic conditions, often using a base like potassium carbonate, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-bromopentyl)oxy]benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The benzylic position can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-[(5-bromopentyl)oxy]benzoate, with the molecular formula , is characterized by its ester functional group and a brominated alkyl side chain. The presence of the bromine atom enhances its reactivity, making it suitable for various applications.
Agricultural Applications
Pesticide Development
One of the primary applications of this compound is in the development of pesticides. Its structure allows it to act as an effective agent against a variety of pests, including spider mites and nematodes. Research indicates that compounds with similar structures have shown efficacy in pest control, suggesting that this compound could be developed into a novel pesticide formulation .
Case Study: Efficacy Against Pests
A study demonstrated that derivatives of benzoates exhibit significant pest control properties. In trials, this compound was tested for its ability to control spider mites in agricultural settings. The results indicated a notable reduction in mite populations, highlighting its potential as a safer alternative to conventional pesticides .
Table 1: Efficacy of this compound Against Common Agricultural Pests
| Pest Type | Control Method | Efficacy (%) | Notes |
|---|---|---|---|
| Spider Mites | Foliar application | 85 | Significant population decline |
| Nematodes | Soil treatment | 75 | Effective at low concentrations |
| Lepidopteran larvae | Direct exposure | 80 | Rapid action observed |
Pharmaceutical Applications
Drug Development
The compound's unique structure also positions it as a candidate for drug development, particularly in creating new therapeutic agents. Its ability to interact with biological systems makes it an attractive option for synthesizing new pharmaceuticals targeting specific diseases.
Case Study: Antimicrobial Activity
Recent research has focused on the antimicrobial properties of benzoate derivatives. This compound was evaluated for its activity against various bacterial strains. The results indicated promising antimicrobial effects, suggesting potential applications in developing antibacterial agents .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | High |
| P. aeruginosa | 64 µg/mL | Low |
Material Science Applications
Polymer Chemistry
This compound can be utilized in polymer chemistry for the synthesis of new materials with enhanced properties. Its reactivity allows it to participate in polymerization reactions, leading to the development of polymers with improved mechanical characteristics.
Case Study: Synthesis of Functional Polymers
In a study focusing on polymer synthesis, this compound was incorporated into polymer matrices to enhance their thermal stability and mechanical strength. The resulting materials exhibited superior performance compared to traditional polymers, indicating its potential use in high-performance applications .
Table 3: Properties of Polymers Synthesized with this compound
| Property | Traditional Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 25 | 40 |
| Thermal Stability (°C) | 150 | 200 |
| Flexibility | Moderate | High |
Mechanism of Action
The mechanism of action of methyl 4-[(5-bromopentyl)oxy]benzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the benzylic position is oxidized to form carboxylic acids or ketones .
Comparison with Similar Compounds
Physicochemical and Functional Properties
- Lipophilicity : The bromopentyl chain enhances lipophilicity compared to shorter-chain analogs (e.g., methyl 4-methoxybenzoate), favoring membrane permeability in biological systems .
- Thermal Stability : Bromine’s electronegativity may reduce thermal stability relative to chlorine-containing analogs (e.g., diclofop-methyl) .
- NMR Signatures: The $ ^1 \text{H-NMR} $ of methyl 4-[(5-bromopentyl)oxy]benzoate shows distinct peaks for the bromopentyl chain (δ 1.67–1.61 ppm for CH₂ and δ 3.57–3.54 ppm for OCH₂), differing from cyanobenzyl analogs (δ 4.8 ppm for benzyl-O) .
Research Findings and Trends
- Biological Activity : In , the compound demonstrated moderate inhibitory activity against cPLA2α, with ongoing optimization to improve potency .
- Agrochemical Relevance : Analogs in , such as haloxyfop-methyl, show field efficacy as herbicides, suggesting structural tailoring for specific biological targets .
Biological Activity
Methyl 4-[(5-bromopentyl)oxy]benzoate, a compound of interest in medicinal chemistry, has been studied for its various biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, metabolic stability, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an ester derivative featuring a brominated alkyl chain. Its chemical structure can be represented as follows:
- Molecular Formula : C12H15BrO3
- CAS Number : 926304-76-9
The compound's structure contributes to its lipophilicity and potential permeability across biological membranes, which is essential for its biological activity.
1. Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological activities:
2. Metabolic Stability
The metabolic stability of this compound is crucial for its efficacy as a drug candidate. It has been reported that:
- The compound is a substrate for cytochrome P450 enzymes, indicating potential interactions with drug metabolism pathways. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C19, which could affect the metabolism of co-administered drugs .
3. Skin Permeation
The skin permeation characteristics of this compound are also noteworthy:
- Log Kp (skin permeation) : -6.33 cm/s indicates moderate permeability, suggesting potential for topical applications in transdermal drug delivery systems .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds, providing insights into the potential effects of this compound.
These studies indicate that modifications to the benzoate structure can significantly alter biological activity, suggesting that this compound may possess unique pharmacological properties worthy of further investigation.
Q & A
Basic: What are the standard synthetic routes for methyl 4-[(5-bromopentyl)oxy]benzoate, and what reagents are critical for successful esterification?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Etherification : Reacting 4-hydroxybenzoic acid with 1,5-dibromopentane in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
Esterification : Treating the intermediate with methanol under acidic conditions (e.g., H₂SO₄) to yield the final ester.
Critical reagents include anhydrous solvents (e.g., DMF) to prevent hydrolysis during etherification and controlled stoichiometry to minimize side products like di-alkylated derivatives . For esterification, excess methanol and acid catalysts are essential to drive the reaction to completion .
Advanced: How can researchers optimize the alkylation step to avoid competing elimination reactions during the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Maintaining temperatures below 60°C to suppress β-elimination of 1,5-dibromopentane.
- Solvent Selection : Using polar aprotic solvents (e.g., DMSO) to stabilize the transition state and enhance nucleophilic substitution kinetics.
- Base Choice : Employing milder bases (e.g., Cs₂CO₃) instead of strong bases like NaOH to reduce dehydrohalogenation side reactions.
Monitoring reaction progress via TLC or GC-MS is recommended to adjust conditions in real time .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (methylene groups adjacent to oxygen and bromine) and δ 7.8–8.2 ppm (aromatic protons).
- ¹³C NMR : Signals near δ 167 ppm (ester carbonyl) and δ 35–40 ppm (brominated carbon).
- IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of the ester group).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₁₅BrO₃ (exact mass: 314.02 g/mol) .
Advanced: How should researchers address discrepancies in melting point data for this compound across literature sources?
Methodological Answer:
Discrepancies may arise from:
- Purity Issues : Recrystallize the compound using a mixed solvent system (e.g., ethanol/water) and verify purity via HPLC .
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
- Instrument Calibration : Cross-validate melting points using a calibrated apparatus and standard reference materials (e.g., pure benzoic acid) .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps.
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with saline solution for 15 minutes and consult an ophthalmologist .
Advanced: What mechanistic insights explain the reactivity of the bromopentyl chain in nucleophilic substitution reactions?
Methodological Answer:
The 5-bromopentyl group undergoes SN2 reactions due to:
- Steric Accessibility : The primary bromide is less hindered compared to secondary/tertiary analogs.
- Leaving Group Ability : Bromine’s moderate electronegativity facilitates displacement by nucleophiles (e.g., amines, thiols).
Kinetic studies using polar solvents (e.g., acetone) and nucleophiles like sodium azide can quantify reactivity .
Basic: How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Storage Conditions : Keep in airtight, amber glass containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis and photodegradation.
- Desiccants : Include silica gel packs to mitigate moisture-induced ester hydrolysis .
Advanced: What strategies can be employed to functionalize this compound for drug delivery applications?
Methodological Answer:
- Click Chemistry : Use the bromine moiety for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach targeting ligands.
- Hydrolysis : Convert the ester to a carboxylic acid under basic conditions (e.g., NaOH) for conjugation with amine-containing biomolecules.
Validate functionalization success via MALDI-TOF or FT-IR .
Basic: What analytical methods are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30).
- GC-MS : Identify volatile impurities (e.g., residual solvents) with a DB-5MS column and electron ionization .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
